
1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylate is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with methyl and perfluorophenyl groups, as well as three carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene derivatives, followed by esterification reactions to introduce the carboxylate groups. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the synthesis while maintaining consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylate groups can be reduced to alcohols under specific conditions.
Substitution: The perfluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylic acid.
Reduction: Formation of 1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-trihydroxy compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of fluorinated compounds for biological imaging and diagnostics.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents with enhanced stability and bioavailability.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylate exerts its effects depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing nature of the perfluorophenyl groups, which can stabilize intermediates and transition states. In biological systems, the compound’s fluorinated groups may enhance its interaction with specific molecular targets, such as enzymes or receptors, by increasing lipophilicity and metabolic stability.
Comparaison Avec Des Composés Similaires
- 1-Methyl 3,5-bis(trifluoromethyl) benzene-1,3,5-tricarboxylate
- 1-Methyl 3,5-bis(difluorophenyl) benzene-1,3,5-tricarboxylate
- 1-Methyl 3,5-bis(fluorophenyl) benzene-1,3,5-tricarboxylate
Uniqueness: 1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylate is unique due to the presence of perfluorophenyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability and reactivity, making it particularly useful in applications requiring high-performance materials and stable intermediates.
This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its preparation, reactivity, applications, and unique characteristics
Propriétés
Numéro CAS |
171762-39-3 |
|---|---|
Formule moléculaire |
C22H6F10O6 |
Poids moléculaire |
556.3 g/mol |
Nom IUPAC |
5-O-methyl 1-O,3-O-bis(2,3,4,5,6-pentafluorophenyl) benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C22H6F10O6/c1-36-20(33)5-2-6(21(34)37-18-14(29)10(25)8(23)11(26)15(18)30)4-7(3-5)22(35)38-19-16(31)12(27)9(24)13(28)17(19)32/h2-4H,1H3 |
Clé InChI |
XIJCFPJBCLYMSX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


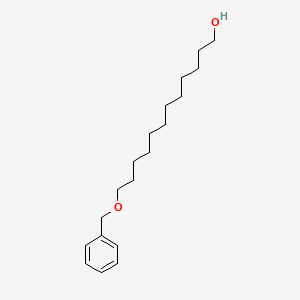
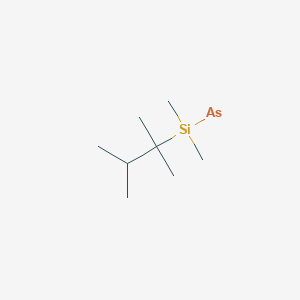


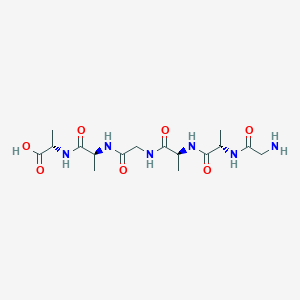
![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)

![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
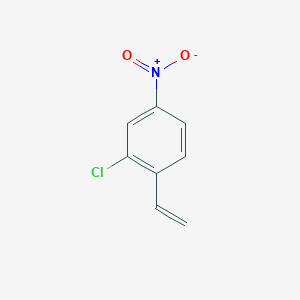
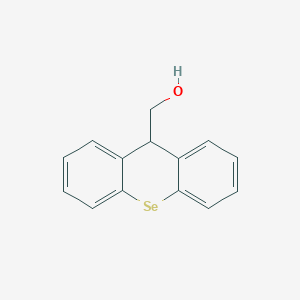
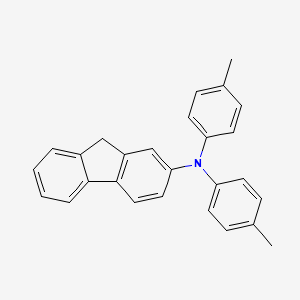
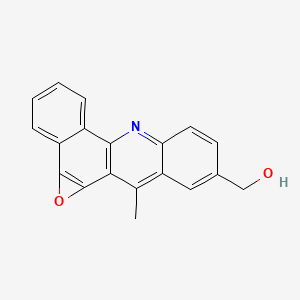
![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)
![3-[(2-Methylphenyl)methyl]oxepan-2-one](/img/structure/B14272134.png)
